4-Nonylumbelliferyl glucoside
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Overview
Description
4-Nonylumbelliferyl glucoside (4-NU) is a synthetic substrate that is used to measure the activity of β-glucosidase enzymes. It is a fluorogenic substrate that is widely used in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 4-Nonylumbelliferyl glucoside involves the hydrolysis of the glycosidic bond between the nonylumbelliferone and glucose moieties by β-glucosidase enzymes. This hydrolysis reaction releases the nonylumbelliferone moiety, which is highly fluorescent. Therefore, the fluorescence intensity of the reaction mixture is directly proportional to the activity of β-glucosidase enzymes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Nonylumbelliferyl glucoside are related to its ability to measure the activity of β-glucosidase enzymes. β-glucosidase enzymes are involved in various biological processes, including cellulose degradation, plant defense, and glycoside metabolism. Therefore, 4-Nonylumbelliferyl glucoside is used to study the role of β-glucosidase enzymes in these processes.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Nonylumbelliferyl glucoside in lab experiments include its simplicity, efficiency, and sensitivity. The synthesis method of 4-Nonylumbelliferyl glucoside is simple and efficient, and the substrate is highly sensitive to β-glucosidase enzyme activity. However, the limitations of using 4-Nonylumbelliferyl glucoside in lab experiments include its specificity and potential interference from other enzymes. 4-Nonylumbelliferyl glucoside is specific to β-glucosidase enzymes, but other enzymes may also hydrolyze the substrate, leading to false-positive results.
Future Directions
There are several future directions for the use of 4-Nonylumbelliferyl glucoside in scientific research. One direction is to study the role of β-glucosidase enzymes in plant defense against pathogens. Another direction is to develop new methods to improve the specificity and sensitivity of 4-Nonylumbelliferyl glucoside for β-glucosidase enzyme activity assays. Additionally, 4-Nonylumbelliferyl glucoside can be used to study the diversity and evolution of β-glucosidase enzymes in different organisms.
Synthesis Methods
The synthesis of 4-Nonylumbelliferyl glucoside involves the reaction between 4-nonylumbelliferone and glucose. The reaction is catalyzed by β-glucosidase enzymes, and the product is 4-Nonylumbelliferyl glucoside. The synthesis method of 4-Nonylumbelliferyl glucoside is simple and efficient, making it a popular substrate for β-glucosidase enzyme activity assays.
Scientific Research Applications
4-Nonylumbelliferyl glucoside is widely used in scientific research to measure the activity of β-glucosidase enzymes. β-glucosidase enzymes play a crucial role in various biological processes, including cellulose degradation, plant defense, and glycoside metabolism. Therefore, 4-Nonylumbelliferyl glucoside is used to study the activity of β-glucosidase enzymes in various organisms, including bacteria, fungi, plants, and animals.
properties
CAS RN |
100443-44-5 |
---|---|
Product Name |
4-Nonylumbelliferyl glucoside |
Molecular Formula |
C24H34O8 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-nonyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C24H34O8/c1-2-3-4-5-6-7-8-9-15-12-20(26)31-18-13-16(10-11-17(15)18)30-24-23(29)22(28)21(27)19(14-25)32-24/h10-13,19,21-25,27-29H,2-9,14H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
MQILYRRBBFTJFC-PFKOEMKTSA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Other CAS RN |
100443-44-5 |
synonyms |
4-nonylumbelliferyl glucoside 4-NUG |
Origin of Product |
United States |
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